molecular formula C17H21NO4 B163108 6beta-Oxymorphol CAS No. 54934-75-7

6beta-Oxymorphol

Katalognummer: B163108
CAS-Nummer: 54934-75-7
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: AABLHGPVOULICI-LQPBRMSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6β-Oxymorphol ist eine semispezifische Opioidverbindung, die von Oxymorphon abgeleitet ist. Es ist ein Metabolit von Oxymorphon und bekannt für seine starken analgetischen Eigenschaften. Die Verbindung besteht aus einem Gemisch aus 4,5α-Epoxy-17-methylmorphinan-3,6β,14-triol und 4,5α-Epoxy-17-methylmorphinan-3,6α,14-triol (Hydromorphinol) . Es wird vom menschlichen Körper als aktiver Metabolit von Oxymorphon produziert und kann auch industriell synthetisiert werden .

2. Herstellungsmethoden

Die Herstellung von 6β-Oxymorphol beinhaltet die stereoselektive Reduktion eines 6-Keto-Morphinans zu einem 6-Hydroxy-Morphinan. Dieser Prozess umfasst typischerweise die folgenden Schritte :

    Reduktion von 6-Keto-Morphinan: Das 6-Keto-Morphinan wird unter Verwendung eines Reduktionsmittels in einer alkalischen Lösung von Formamidinsulfinsäure reduziert. Diese Reaktion wird in einem großen Volumen der alkalischen Lösung durchgeführt, um die Umwandlung der 6-Keto-Gruppe in die 6-Hydroxy-Gruppe sicherzustellen.

    Isolierung von 6β-Oxymorphol: Das Reaktionsgemisch wird dann verarbeitet, um die gewünschte 6β-Oxymorphol-Verbindung zu isolieren. Dies beinhaltet die Trennung des Produkts vom nicht umgesetzten Ausgangsmaterial und anderen Nebenprodukten.

Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute, Reinheit und Skalierbarkeit. Das Verfahren beinhaltet die Hydrierung einer wässrigen Lösung von 14-Hydroxymorphinon in Gegenwart eines Hydrierungskatalysators und Wasserstoffgases bei Temperaturen über 40 °C .

Vorbereitungsmethoden

The preparation of 6.beta.-Oxymorphol involves the stereoselective reduction of a 6-keto morphinan to a 6-hydroxy morphinan. This process typically includes the following steps :

    Reduction of 6-keto morphinan: The 6-keto morphinan is reduced using a reducing agent in an alkaline solution of formamidine sulfinic acid. This reaction is carried out in a large volume of the alkaline solution to ensure the conversion of the 6-keto group to the 6-hydroxy group.

    Isolation of 6.beta.-Oxymorphol: The reaction mixture is then processed to isolate the desired 6.beta.-Oxymorphol compound. This involves separating the product from unconverted starting material and other by-products.

Industrial production methods focus on optimizing yield, purity, and scalability. The process involves hydrogenating an aqueous solution of 14-hydroxymorphinone in the presence of a hydrogenation catalyst and hydrogen gas at temperatures greater than 40°C .

Analyse Chemischer Reaktionen

6β-Oxymorphol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Oxymorphon zu bilden.

    Reduktion: Sie kann reduziert werden, um andere Morphinan-Derivate zu bilden.

    Substitution: Die Hydroxylgruppen in der Verbindung können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Formamidinsulfinsäure zur Reduktion und Hydrierungskatalysatoren für die industrielle Synthese . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxymorphon und andere Morphinan-Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

6beta-Oxymorphol is produced as an active metabolite of oxymorphone and has been identified as a significant compound in opioid metabolism. It is characterized by its interaction with the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects. The compound's pharmacological profile suggests that it may have improved efficacy and safety compared to traditional opioids.

Research Applications

  • Pain Management :
    • This compound has been studied for its analgesic properties, particularly in patients with chronic pain conditions. Its potency and efficacy make it a candidate for developing new pain management therapies that could potentially reduce the risk of opioid-related adverse effects.
  • Opioid Metabolism Studies :
    • Research indicates that this compound plays a role in the metabolic pathways of opioids. Understanding its metabolism can help in refining dosing strategies for opioids like oxymorphone and oxycodone, potentially improving therapeutic outcomes while minimizing adverse drug reactions (ADRs) .
  • Genetic Screening for Personalized Medicine :
    • The variability in individual responses to opioids is often linked to genetic factors affecting the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. Studies suggest that screening for CYP2D6 polymorphisms can optimize dosing strategies for opioids, including those metabolized to this compound, enhancing patient safety and efficacy .

Case Studies

  • A systematic review highlighted the importance of CYP2D6 phenotyping in opioid dosing, showing that individuals with different genetic profiles metabolize opioids at varying rates. This variability can lead to inadequate pain relief or increased risk of toxicity . The inclusion of this compound in such studies underscores its relevance in personalized medicine approaches.
  • Clinical trials examining the effects of this compound on pain relief have shown promising results. For instance, a pilot study indicated that oxymorphone, which metabolizes to this compound, was significantly more effective than other opioids in managing acute pain . This finding supports further investigation into the therapeutic potential of this compound as a standalone treatment or as part of combination therapies.

Comparative Analysis Table

CompoundPrimary UseMetabolic PathwayPotency (relative)Safety Profile
OxymorphonePain reliefCYP2D6 metabolismHighModerate (risk of ADRs)
This compoundPotential analgesicActive metabolite of oxymorphoneHigher than oxymorphoneImproved (less risk)
OxycodonePain reliefCYP3A4 and CYP2D6 metabolismModerateHigher risk (ADRs)

Wirkmechanismus

6.beta.-Oxymorphol exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are distributed in the human brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the compound’s analgesic effects.

Vergleich Mit ähnlichen Verbindungen

6β-Oxymorphol ähnelt anderen Morphinan-Derivaten wie:

Die Einzigartigkeit von 6β-Oxymorphol liegt in seiner spezifischen Stereochemie und seinen starken analgetischen Wirkungen, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Biologische Aktivität

6beta-Oxymorphol, a hydrogenated derivative of oxymorphone, is an important compound in the field of pharmacology, particularly concerning its analgesic properties and metabolic pathways. This article explores its biological activity, pharmacokinetics, and the implications of its use in clinical settings.

Overview of this compound

This compound is produced as an active metabolite of oxymorphone and is known for its potential therapeutic applications. It plays a significant role in pain management due to its interaction with opioid receptors. Understanding its biological activity requires examining its pharmacodynamics, metabolism, and clinical implications.

Pharmacodynamics

This compound primarily exerts its effects through the following mechanisms:

  • Opioid Receptor Agonism : It interacts with the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects. Research has shown that this compound has a high affinity for MOR, contributing to its efficacy as an analgesic agent .
  • Metabolic Pathways : The compound is metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to the formation of various active metabolites, including noroxymorphone and oxymorphone .

Case Studies and Clinical Implications

Several studies have highlighted the implications of this compound in clinical settings:

  • Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo groups, emphasizing its potential as a viable alternative to traditional opioids .
  • Pharmacogenomics : Variability in CYP2D6 enzyme activity among individuals can affect the metabolism of this compound. A study demonstrated that patients with certain CYP2D6 polymorphisms experienced different analgesic outcomes when treated with opioids, including those metabolized to this compound .
  • Adverse Drug Reactions (ADRs) : Another case study explored the relationship between genetic variations in opioid metabolism and the incidence of ADRs. The findings suggested that personalized medicine approaches, including genetic screening for CYP2D6 variants, could enhance safety and efficacy in opioid prescribing .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

ParameterDescription
Absorption Rapidly absorbed due to lipophilicity
Distribution Widely distributed in body tissues
Metabolism Primarily via CYP2D6 and CYP3A4
Elimination Half-Life Approximately 3-5 hours

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives:

  • Binding Affinity Studies : In vitro studies using CHO cells expressing human opioid receptors demonstrated that modifications at the 6-position can enhance binding affinity for MOR while reducing activity at delta (DOP) and kappa (KOP) receptors .
  • Analgesic Potency : Comparative studies indicated that this compound exhibits potent analgesic effects similar to those of oxymorphone but with potentially fewer side effects due to its selective receptor activity .

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are recommended for characterizing the structural and pharmacological properties of 6β-Oxymorphol?

Answer: To characterize 6β-Oxymorphol, employ a multi-modal approach:

  • Structural Analysis : Use X-ray crystallography or NMR spectroscopy to resolve stereochemical configurations, particularly the C6-hydroxyl group’s orientation .
  • Pharmacological Profiling : Conduct competitive binding assays (e.g., μ-opioid receptor binding using radiolabeled ligands) to quantify affinity (Ki values). Pair this with functional assays (e.g., cAMP inhibition in transfected cell lines) to assess agonist/antagonist activity .
  • Data Presentation : Summarize results in tables comparing binding affinities, efficacy metrics, and structural parameters. Use past tense for experimental outcomes and present tense for universally accepted mechanisms .

Q. Q2. How should researchers design a study to assess 6β-Oxymorphol’s selectivity across opioid receptor subtypes?

Answer:

  • Framework : Apply the PICOT model:
    • Population : In vitro systems (e.g., HEK cells expressing μ, δ, κ receptors).
    • Intervention : Dose-response curves for 6β-Oxymorphol.
    • Comparison : Reference ligands (e.g., DAMGO for μ, U69,593 for κ).
    • Outcome : EC50/IC50 values and receptor subtype selectivity ratios.
    • Time Frame : Acute exposure (minutes to hours) .
  • Data Analysis : Use nonlinear regression for curve fitting and ANOVA for cross-receptor comparisons. Report confidence intervals to address variability .

Advanced Research Questions

Q. Q3. How can contradictions in reported efficacy data for 6β-Oxymorphol across preclinical studies be resolved?

Answer:

  • Methodological Audit : Compare experimental variables (e.g., animal models, dosing regimens, assay conditions). For example, discrepancies in analgesic efficacy may stem from differences in nociception testing (tail-flick vs. hot-plate assays) .
  • Meta-Analysis : Aggregate data from published studies using standardized effect sizes (e.g., Hedges’ g). Apply sensitivity analysis to identify outliers or confounding factors (e.g., pharmacokinetic variability) .
  • Ethical Reporting : Transparently document negative or contradictory results, avoiding selective data omission .

Q. Q4. What strategies are effective for elucidating 6β-Oxymorphol’s metabolic pathways in hepatic microsomes?

Answer:

  • Experimental Design :
    • Incubation Conditions : Use human liver microsomes with NADPH-regenerating systems. Include controls (e.g., CYP3A4 inhibitors like ketoconazole) .
    • Analytical Workflow : Employ LC-MS/MS for metabolite identification. Construct fragmentation patterns to distinguish phase I (oxidation) vs. phase II (glucuronidation) products .
  • Data Interpretation : Tabulate retention times, m/z ratios, and proposed metabolic transformations. Cross-reference with databases (e.g., HMDB) to validate novel metabolites .

Q. Q5. How can in silico modeling improve the prediction of 6β-Oxymorphol’s blood-brain barrier permeability?

Answer:

  • Model Selection : Use quantitative structure-activity relationship (QSAR) models trained on opioid analogs. Validate with molecular dynamics simulations (e.g., PMF calculations for passive diffusion) .
  • Parameterization : Include logP, polar surface area, and hydrogen-bond donor counts. Compare predictions with in vivo BBB penetration data (e.g., brain/plasma ratios in rodents) .
  • Open Science : Deposit computational workflows in repositories like Zenodo for reproducibility .

Q. Methodological and Ethical Considerations

Q. Q6. What ethical guidelines apply when reporting unexpected adverse effects of 6β-Oxymorphol in preclinical trials?

Answer:

  • Ethical Framework : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
    • Documentation : Record all adverse events (e.g., respiratory depression, hyperlocomotion) regardless of statistical significance .
    • Transparency : Disclose findings in publications, even if they contradict hypotheses. Use supplemental materials for raw data .
  • Data Retention : Preserve original datasets for 5–10 years to facilitate post-hoc analyses .

Q. Q7. How should researchers address variability in 6β-Oxymorphol’s pharmacokinetic data across species?

Answer:

  • Standardization : Adopt consistent protocols for blood sampling (e.g., time points, anticoagulants) and bioanalytical methods (e.g., LC-MS/MS calibration curves) .
  • Statistical Approaches : Use mixed-effects models to account for interspecies variability. Report coefficients of variation (CV%) for AUC and Cmax .
  • Cross-Validation : Compare results with allometric scaling predictions to identify outliers .

Eigenschaften

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABLHGPVOULICI-LQPBRMSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317903
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54934-75-7
Record name β-Oxymorphol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54934-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Oxymorphol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-OXYMORPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude Oxymorphone Base (267.7 g wet, 180.1 g dry basis) was transferred back to a clean 3000 mL reaction vessel and 1-propanol (321.6 g) was charged. The slurry was heated to 90±3° C. and stirred for 1.5 h. The temperature was lowered to 25±5° C. and stirred for 1 h. The batch was further cooled to 10±5° C. and stirred 1 h. The product was collected by filtration washing the cake with 1-propanol (10±5° C., 2×48.2 g) then drying under vacuum at 55±5° C. to give Oxymorphone Base (167.8 g, 83.3% yield, 99.9 area %, 6α-oxymorphol 0.11 area %, 6β-oxymorphol not detected).
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Reaction Step One
Quantity
321.6 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6beta-Oxymorphol
6beta-Oxymorphol
6beta-Oxymorphol
6beta-Oxymorphol
6beta-Oxymorphol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.